4-methoxy-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide
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Overview
Description
4-METHOXY-N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}BENZOHYDRAZIDE is a complex organic compound that features a unique structure combining an indole moiety with a benzohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}BENZOHYDRAZIDE typically involves the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Attachment of the Benzohydrazide Group: The benzohydrazide group can be introduced through the reaction of the indole derivative with hydrazine derivatives under acidic or basic conditions.
Final Coupling: The final step involves coupling the indole derivative with the benzohydrazide group under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
4-METHOXY-N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound may be used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 4-METHOXY-N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole structures, such as tryptophan or serotonin.
Benzohydrazide Derivatives: Compounds like isoniazid, which also contain the benzohydrazide group.
Uniqueness
4-METHOXY-N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}BENZOHYDRAZIDE is unique due to its combination of an indole moiety with a benzohydrazide group, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C27H32N4O3 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
N-[2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]imino-4-methoxybenzamide |
InChI |
InChI=1S/C27H32N4O3/c1-26(2)13-19-14-27(3,15-26)16-30(19)17-31-22-8-6-5-7-21(22)23(25(31)33)28-29-24(32)18-9-11-20(34-4)12-10-18/h5-12,19,33H,13-17H2,1-4H3 |
InChI Key |
AJQXLYIBRJLTJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CN3C4=CC=CC=C4C(=C3O)N=NC(=O)C5=CC=C(C=C5)OC)C)C |
Origin of Product |
United States |
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